molecular formula C16H13Cl3N4O5S B298113 N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide

Cat. No. B298113
M. Wt: 479.7 g/mol
InChI Key: OUWMNSBXPUJWTD-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, NSC 13315.

Mechanism of Action

NSC 13315 exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, NSC 13315 prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
NSC 13315 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, thereby preventing the spread of cancer to other parts of the body. In addition, NSC 13315 has been shown to protect against oxidative stress and inflammation, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

NSC 13315 has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on NSC 13315. One area of interest is the development of more efficient synthesis methods for this compound. Another area of focus is the investigation of NSC 13315's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to elucidate the molecular mechanisms underlying NSC 13315's anticancer effects and to identify potential biomarkers for predicting its therapeutic efficacy.

Synthesis Methods

The synthesis method of NSC 13315 involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-chloro-5-nitrobenzaldehyde to form the corresponding sulfonamide. This sulfonamide is then reacted with hydrazine hydrate to obtain NSC 13315.

Scientific Research Applications

NSC 13315 has been extensively studied for its potential applications in medicine. It has been shown to possess anticancer properties and has been investigated for its use in cancer therapy. NSC 13315 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide

Molecular Formula

C16H13Cl3N4O5S

Molecular Weight

479.7 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H13Cl3N4O5S/c1-29(27,28)22(14-6-11(17)5-12(18)7-14)9-16(24)21-20-8-10-4-13(23(25)26)2-3-15(10)19/h2-8H,9H2,1H3,(H,21,24)/b20-8+

InChI Key

OUWMNSBXPUJWTD-DNTJNYDQSA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC(=CC(=C2)Cl)Cl

SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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